3-(2-Bromo-4,5-dimethoxyphenyl)propanal 3-(2-Bromo-4,5-dimethoxyphenyl)propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC16945238
InChI: InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

3-(2-Bromo-4,5-dimethoxyphenyl)propanal

CAS No.:

Cat. No.: VC16945238

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4,5-dimethoxyphenyl)propanal -

Specification

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name 3-(2-bromo-4,5-dimethoxyphenyl)propanal
Standard InChI InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3
Standard InChI Key VSYMKNOAVCRQMH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)CCC=O)Br)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a propanal backbone (CH3-CH2-CHO) attached to a 2-bromo-4,5-dimethoxyphenyl aromatic ring. The methoxy groups at positions 4 and 5 enhance electron density, influencing reactivity in electrophilic substitutions, while the bromine atom at position 2 introduces steric and electronic effects critical for regioselective transformations .

Key Structural Features:

  • Molecular Formula: C12H15BrO3 (calculated based on structural analogy to related compounds ).

  • Functional Groups: Aldehyde (-CHO), methoxy (-OCH3), and bromine substituents.

Spectroscopic Characterization

While direct NMR data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanal are unavailable, analogous compounds provide reference benchmarks:

  • 1H NMR: Methoxy protons typically resonate at δ 3.70–3.85 ppm, while aldehydic protons appear near δ 9.5–10.0 ppm .

  • 13C NMR: The aldehyde carbon is expected at δ ~190–200 ppm, with aromatic carbons adjacent to bromine showing deshielding effects .

Physicochemical Properties

Thermodynamic and Physical Parameters

Data for the closely related nitrile analog, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8), offer insights into expected trends :

PropertyValue (Nitrile Analog)Inferred Value (Propanal)
Molecular Weight (g/mol)270.122~272.11
Density (g/cm³)1.4 ± 0.11.2–1.3
Boiling Point (°C)379.4 ± 37.0250–300 (decomp.)
Flash Point (°C)183.3 ± 26.5150–170

The aldehyde’s lower molecular weight and reduced polarity compared to the nitrile likely result in a lower boiling point and altered solubility profile.

Stability and Reactivity

  • Thermal Stability: Susceptible to decomposition above 200°C due to aldehyde oxidation and possible demethylation .

  • Reactivity: The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., aldol reactions), while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthesis Methodologies

Alternative Pathways

  • Oxidation of Propanol Derivatives: Oxidation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanol using pyridinium chlorochromate (PCC) or Swern conditions .

  • Hydrolysis of Enol Ethers: Acid-catalyzed hydrolysis of protected enol ether intermediates, as reported in α-aryl aldehyde syntheses .

Applications in Pharmaceutical Synthesis

Role in Ivabradine Production

3-(2-Bromo-4,5-dimethoxyphenyl)propanal is hypothesized to serve as a precursor to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in ivabradine synthesis . Ivabradine, a selective sinus node inhibitor, requires bicyclic amine intermediates derived from nitrile reduction and cyclization .

Critical Steps:

  • Nitrile to Amine Conversion: Catalytic hydrogenation of the nitrile group to a primary amine.

  • Cyclization: Intramolecular reactions form the bicyclic core of ivabradine .

Future Research Directions

  • Optimized Synthetic Routes: Develop one-pot methodologies to improve yield and reduce purification steps.

  • Catalytic Asymmetric Synthesis: Employ organocatalysts for enantioselective aldehyde synthesis, as hinted in RSC methodologies .

  • Biological Screening: Evaluate antimicrobial and anticancer activities of derivatives.

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